

Application Notes and Protocols for the Ring-Closure Synthesis of Isothiazolinones

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Compound of Interest

Compound Name: *N*-phenyl-3-isothiazolamine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-closure synthesis of isothiazolinones, a critical class of sulfur-containing heterocyclic compounds with broad applications as biocides and in medicinal chemistry. The following sections detail various synthetic strategies, complete with experimental procedures and comparative data.

Synthesis of N-Substituted Isothiazolinones via Chlorinative Cyclization of 3,3'-Dithiodipropionamides and 3-Mercaptopropionamides

This is a widely employed industrial method for the synthesis of common isothiazolinone biocides such as Methylisothiazolinone (MI), 5-Chloro-2-methyl-4-isothiazolin-3-one (MCI), and 2-Octyl-4-isothiazolin-3-one (OIT). The key step involves the ring closure of a dithiodipropionamide or mercaptopropionamide precursor using a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂).

Experimental Protocol: Synthesis of 2-Methyl-4-isothiazolin-3-one (MI) and 2-Octyl-4-isothiazolin-3-one (OIT)

This protocol is adapted from the general one-step chlorination-cyclization of 3,3'-dithiopropionamides.[1]

Materials:

- N,N'-Dimethyl-3,3'-dithiodipropionamide or N,N'-Dioctyl-3,3'-dithiodipropionamide
- Sulfuryl chloride (SO_2Cl_2)
- Inert solvent (e.g., toluene, dichloromethane)
- Sodium sulfite solution
- Sodium hydroxide solution
- Hydrochloric acid

Procedure:

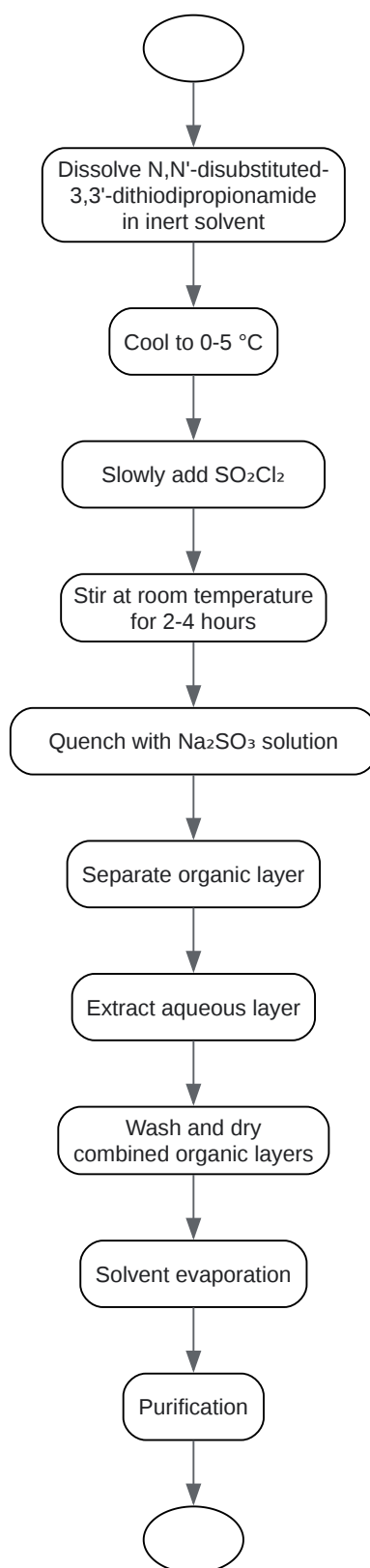
- In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap, dissolve the N,N'-disubstituted-3,3'-dithiodipropionamide in an inert solvent.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add sulfuryl chloride (approximately 2-3 molar equivalents) to the stirred solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- The reaction mixture is then cautiously quenched by the addition of a saturated aqueous solution of sodium sulfite to destroy any excess chlorinating agent.
- The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

- The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude isothiazolinone.
- Further purification can be achieved by column chromatography or recrystallization.

Data Summary: Synthesis of MI and OIT

Product	Starting Material	Chlorinating Agent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
MI	N,N'-Dimethyl-3,3'-dithiodipropionamide	SO ₂ Cl ₂	Toluene	0 - RT	2-4	33	[1]
OIT	N,N'-Dioctyl-3,3'-dithiodipropionamide	SO ₂ Cl ₂	Toluene	0 - RT	2-4	96	[1]
MI	N-Methyl-3-mercapto propionamide	Cl ₂	Dichloromethane	20	1 (hold-up time)	Not specified	[2]

Experimental Workflow: Chlorinative Cyclization



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Workflow for chlorinative cyclization of dithiodipropionamides.

Synthesis of 1,2-Benzisothiazol-3(2H)-one (BIT)

1,2-Benzisothiazol-3(2H)-one (BIT) is a widely used biocide in various industrial applications. Several synthetic routes have been developed for its preparation.

Method 1: From 2,2'-Dithiobis(benzoyl chloride)

Experimental Protocol:

This protocol is based on the reaction of 2,2'-dithiobis(benzoyl chloride) with ammonia followed by cyclization.^[3]

Materials:

- 2,2'-Dithiobis(benzoyl chloride)
- Methylene chloride
- Chlorine gas
- Concentrated ammonium hydroxide
- Concentrated hydrochloric acid

Procedure:

- Suspend 2,2'-dithiobis(benzoyl chloride) in methylene chloride in a suitable reactor.
- Bubble chlorine gas through the stirred suspension.
- Add the resulting solution to concentrated ammonium hydroxide with vigorous stirring.
- Continue stirring for one hour after the addition is complete.
- Filter the mixture to collect the solid.
- Suspend the damp solid in water and acidify with concentrated hydrochloric acid with vigorous stirring.

- Isolate the solid product by filtration and wash with water.
- Dry the product in vacuo at 30 °C.

Method 2: Oxidative Cyclization of 2-Mercaptobenzamide

Experimental Protocol:

This method involves the oxidative cyclization of 2-mercaptobenzamide and 2,2'-dithiobenzamide.^[4]

Materials:

- Mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide
- Manganese(III) hydroxide ($\text{Mn}(\text{OH})_3$)
- Triethanolamine
- Ethanol
- Oxygen

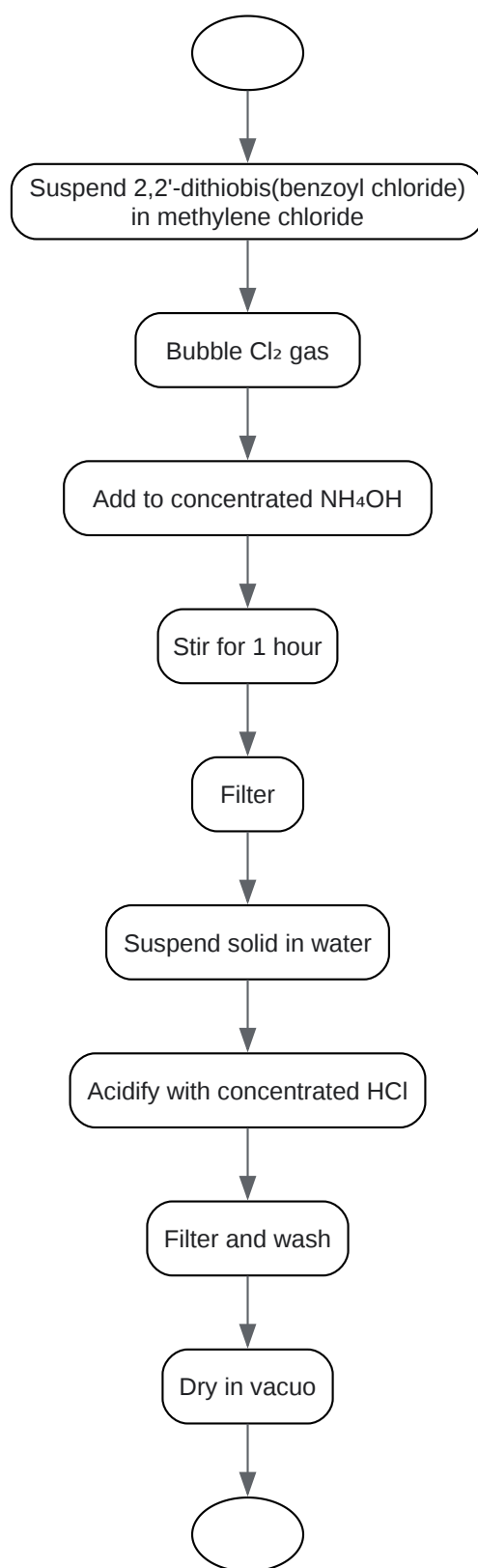
Procedure:

- In a 250 mL reactor, combine the mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide, $\text{Mn}(\text{OH})_3$, triethanolamine, and ethanol.
- Heat the mixture to 120 °C with stirring.
- Introduce oxygen to maintain a pressure of 0.2 MPa in the reactor.
- After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.
- Add 100 mL of water and stir for 20 minutes.
- Filter the mixture and dry the filter cake to obtain the product.

Data Summary: Synthesis of BIT

Starting Material	Reagents	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
2,2'-Dithiobis(benzoyl chloride)	Cl ₂ , NH ₄ OH, HCl	Methylene Chloride, Water	Not specified	Not specified	88.5	[3]
2-Mercaptobenzamide and 2,2'-dithiobenzamide	Mn(OH) ₃ , Triethanolamine, O ₂	Ethanol	120	10	90	[4]
2-(Methylthio)benzamide	Selectfluor	Not specified	Not specified	Not specified	80	[1]

Experimental Workflow: Synthesis of BIT from 2,2'-Dithiobis(benzoyl chloride)



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Workflow for BIT synthesis from 2,2'-dithiobis(benzoyl chloride).

Synthesis of Isothiazoles from Primary Enamines

This method provides a route to substituted isothiazoles through the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride.

Experimental Protocol: Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate

This protocol is based on the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride.^[5]

Materials:

- Methyl 3-aminocrotonate
- 4,5-Dichloro-1,2,3-dithiazolium chloride
- Anhydrous solvent (e.g., dichloromethane)

Procedure:

- Dissolve methyl 3-aminocrotonate in an anhydrous solvent under an inert atmosphere.
- Add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride in the same solvent dropwise to the enamine solution at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

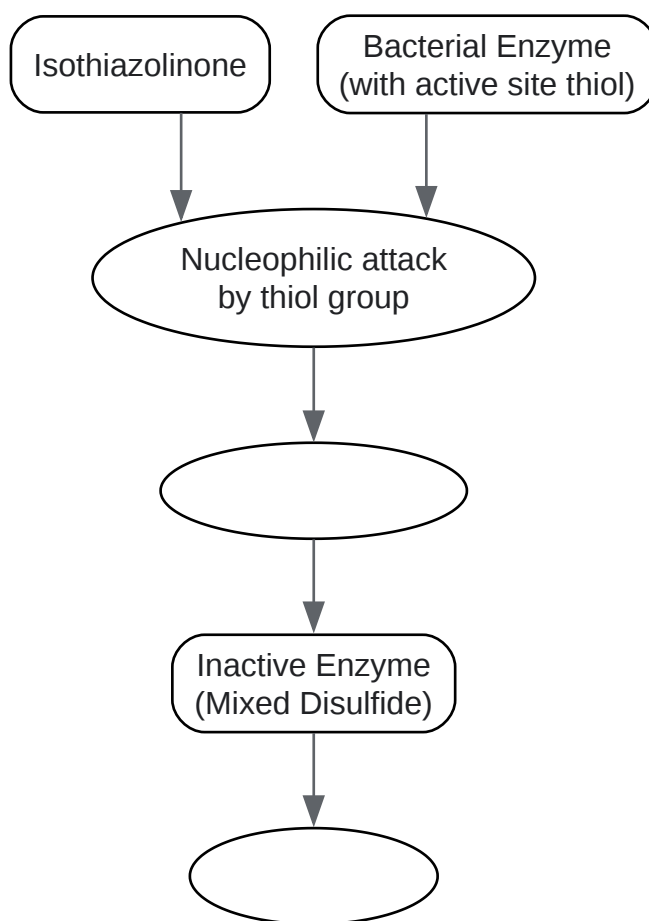
Data Summary: Synthesis from Enamines

Enamine	Product	Yield (%)	Reference
Methyl 3-aminocrotonate	Methyl 5-cyano-3-methylisothiazole-4-carboxylate	78	[5]
3-Aminocrotononitrile	4,5-Dicyano-3-methylisothiazole	40	[5]

Biocidal Mechanism of Action

Isothiazolinones exert their biocidal activity primarily through the inhibition of essential cellular enzymes. The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in cysteine residues of enzymes. This leads to the opening of the isothiazolinone ring and the formation of a mixed disulfide, which inactivates the enzyme and ultimately leads to cell death.

Diagram: Isothiazolinone Mechanism of Action



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Mechanism of biocidal action of isothiazolinones.

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